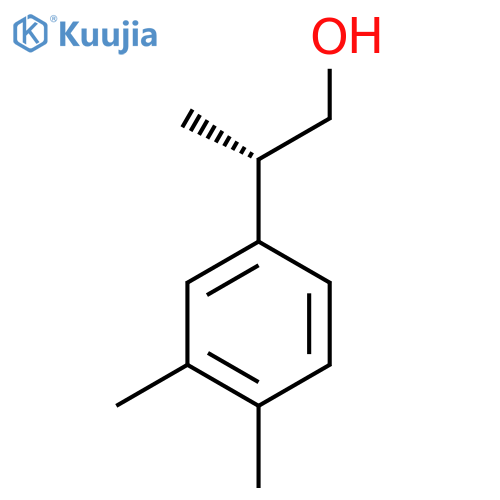Cas no 2248202-52-8 ((2S)-2-(3,4-Dimethylphenyl)propan-1-ol)

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2248202-52-8
- SCHEMBL17086648
- EN300-6507202
- (2S)-2-(3,4-Dimethylphenyl)propan-1-ol
-
- インチ: 1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1
- InChIKey: SPEUXKMHBWIERU-SNVBAGLBSA-N
- ほほえんだ: OC[C@@H](C)C1C=CC(C)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 164.120115130g/mol
- どういたいしつりょう: 164.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507202-2.5g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 2.5g |
$3249.0 | 2025-03-14 | |
| Enamine | EN300-6507202-0.05g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 0.05g |
$1393.0 | 2025-03-14 | |
| Enamine | EN300-6507202-1.0g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 1.0g |
$1658.0 | 2025-03-14 | |
| Enamine | EN300-6507202-5.0g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 5.0g |
$4806.0 | 2025-03-14 | |
| Enamine | EN300-6507202-10.0g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 10.0g |
$7128.0 | 2025-03-14 | |
| Enamine | EN300-6507202-0.25g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 0.25g |
$1525.0 | 2025-03-14 | |
| Enamine | EN300-6507202-0.5g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 0.5g |
$1591.0 | 2025-03-14 | |
| Enamine | EN300-6507202-0.1g |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
2248202-52-8 | 95.0% | 0.1g |
$1459.0 | 2025-03-14 |
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
(2S)-2-(3,4-Dimethylphenyl)propan-1-olに関する追加情報
Latest Research Brief on (2S)-2-(3,4-Dimethylphenyl)propan-1-ol (CAS: 2248202-52-8) in Chemical Biology and Pharmaceutical Applications
Recent studies on (2S)-2-(3,4-Dimethylphenyl)propan-1-ol (CAS: 2248202-52-8) have highlighted its potential as a key intermediate in the synthesis of bioactive compounds and pharmaceutical agents. This chiral alcohol has garnered attention due to its structural features, which make it a versatile building block for drug discovery and development. The compound's unique stereochemistry and aromatic substitution pattern contribute to its ability to interact with biological targets, particularly in the central nervous system and metabolic pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel dopamine receptor modulators. Researchers utilized (2S)-2-(3,4-Dimethylphenyl)propan-1-ol as a chiral precursor to develop a series of compounds with improved selectivity for D2-like receptors. The study reported enhanced pharmacokinetic properties compared to previous generations of dopamine modulators, suggesting potential applications in neurological disorders such as Parkinson's disease and schizophrenia.
In the field of antimicrobial research, a recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) explored derivatives of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol as potential antibacterial agents. The study focused on modifying the hydroxyl group to create ester and ether derivatives with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results showed promising minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL, with low cytotoxicity against mammalian cells.
Metabolic stability studies conducted in 2024 have provided new insights into the compound's pharmacokinetic profile. Research published in Drug Metabolism and Disposition examined the hepatic metabolism of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol using human liver microsomes. The study identified CYP2D6 as the primary enzyme responsible for its oxidation, with a half-life of approximately 3.2 hours in vitro. These findings have important implications for drug design, suggesting that structural modifications may be necessary to improve metabolic stability for therapeutic applications.
The compound has also shown potential in cancer research, as evidenced by a 2023 study in the European Journal of Medicinal Chemistry. Researchers incorporated (2S)-2-(3,4-Dimethylphenyl)propan-1-ol into the structure of histone deacetylase (HDAC) inhibitors, resulting in compounds with improved blood-brain barrier penetration. These derivatives demonstrated potent antiproliferative activity against glioblastoma cell lines, with IC50 values in the nanomolar range, while showing reduced toxicity to normal astrocytes.
Recent advances in synthetic methodology have improved access to (2S)-2-(3,4-Dimethylphenyl)propan-1-ol. A 2024 publication in Organic Process Research & Development described an efficient asymmetric synthesis route with 92% enantiomeric excess and 85% overall yield. The new process utilizes a biocatalytic reduction step, making it more environmentally friendly and cost-effective for large-scale production. This development is particularly significant given the growing demand for chiral intermediates in pharmaceutical manufacturing.
In conclusion, current research on (2S)-2-(3,4-Dimethylphenyl)propan-1-ol (2248202-52-8) demonstrates its broad utility across multiple therapeutic areas. From neurological disorders to infectious diseases and oncology, this compound serves as a valuable scaffold for drug development. Future studies should focus on optimizing its pharmacological properties and exploring novel derivatives to fully realize its therapeutic potential. The continued investigation of this compound and its analogs promises to yield important contributions to the field of medicinal chemistry and drug discovery.
2248202-52-8 ((2S)-2-(3,4-Dimethylphenyl)propan-1-ol) 関連製品
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)
- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 1804873-15-1(2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 1049768-10-6(1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride)
- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)



